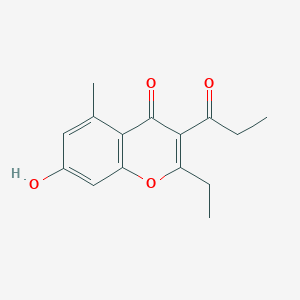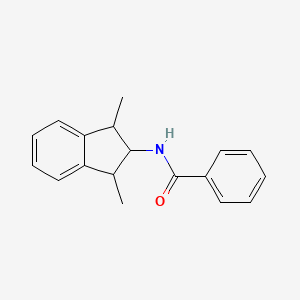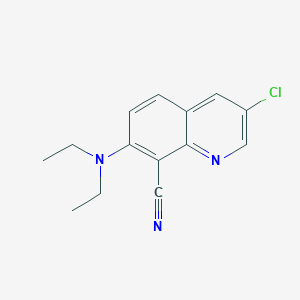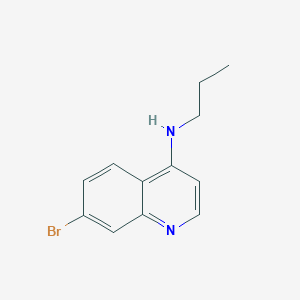
9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine typically involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine . The process includes the following steps:
Hydrolysis: N2-acetyl-9-(2-acetoxyethoxymethyl)guanine is hydrolyzed using monoethanolamine.
Neutralization: The resulting product is neutralized with an acid.
Filtration: The compound is isolated by filtration.
Industrial Production Methods
Industrial production of acyclovir involves similar steps but on a larger scale. The process may include additional purification steps, such as transforming acyclovir into one of its alkali metal salts and then neutralizing the salt to obtain pure acyclovir .
Analyse Des Réactions Chimiques
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur, especially at the guanine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of acyclovir, while substitution reactions can produce various substituted guanine derivatives .
Applications De Recherche Scientifique
9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine involves its conversion to acyclovir triphosphate within infected cells. This active form inhibits viral DNA polymerase, preventing viral DNA synthesis and replication . The compound selectively targets viral-infected cells, minimizing damage to normal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ganciclovir: Another guanine nucleoside analogue with similar antiviral properties but different pharmacokinetics.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: A prodrug of penciclovir, used to treat similar viral infections.
Uniqueness
9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine is unique due to its high selectivity for viral-infected cells and its low cytotoxicity . Its ability to inhibit viral DNA polymerase with minimal effects on host cells makes it a preferred choice for antiviral therapy .
Propriétés
Numéro CAS |
91898-02-1 |
|---|---|
Formule moléculaire |
C10H16N6O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
2-amino-8-(dimethylamino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H16N6O3/c1-15(2)10-12-6-7(13-9(11)14-8(6)18)16(10)5-19-4-3-17/h17H,3-5H2,1-2H3,(H3,11,13,14,18) |
Clé InChI |
ITUXUQYNYXPKBM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11855010.png)

![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)
![Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)


![5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11855046.png)




![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855099.png)


